

# Unveiling 6-Bromopiperonal: A Technical History and Synthetic Guide

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## Compound of Interest

Compound Name: 6-Bromopiperonal

Cat. No.: B143890

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## Introduction

**6-Bromopiperonal**, also known by its systematic name 6-bromo-1,3-benzodioxole-5-carbaldehyde, is a synthetic aromatic aldehyde that has garnered interest in various scientific fields, from agriculture to medicinal chemistry. Its unique structure, featuring a brominated piperonyl group, has made it a valuable intermediate in the synthesis of more complex molecules. This in-depth guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with this compound, tailored for a scientific audience.

## Historical Context and Discovery

The precise first synthesis of **6-Bromopiperonal** is rooted in the extensive documentation of organic chemistry in the Beilstein Handbook. The compound is assigned the Beilstein Registry Number 383965 and the handbook reference "5-19-04-00232". This reference points to its inclusion in the 4th edition of the handbook, indicating its discovery and characterization likely occurred in the early to mid-20th century. The Beilstein system of classification places it within a volume dedicated to aldehydes, signifying its primary functional group.

One of the earliest and most significant mentions of **6-Bromopiperonal** in the scientific literature appears in a 1967 paper by C.F. Wilkinson and colleagues in the Journal of Agricultural and Food Chemistry. This study highlighted the compound's role as a potent

synergist for carbamate insecticides. Synergists are compounds that, while having little to no insecticidal activity on their own, enhance the effectiveness of active insecticides. This discovery marked a pivotal moment in the history of **6-Bromopiperonal**, establishing its utility in agricultural science and prompting further investigation into its mode of action and potential applications.

## Physicochemical Properties

A summary of the key physicochemical properties of **6-Bromopiperonal** is presented in the table below, compiled from various chemical databases and supplier information.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrO <sub>3</sub>
Molecular Weight	229.03 g/mol
CAS Number	15930-53-7
Appearance	White to light yellow crystalline powder
Melting Point	128-132 °C
Boiling Point	309.2 °C at 760 mmHg
Solubility	Soluble in DMSO and methanol

## Key Experimental Protocols

The synthesis of **6-Bromopiperonal** has evolved over time, with various methods being developed to improve yield and purity. Below are detailed protocols for both a historical and a more contemporary synthetic route.

### Historical Synthesis: Bromination of Piperonal

An early and straightforward method for the preparation of **6-Bromopiperonal** involves the direct bromination of its parent compound, piperonal. This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry.

Experimental Protocol:

- **Reaction Setup:** A solution of piperonal (1 equivalent) in a suitable solvent, such as glacial acetic acid, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- **Bromination:** A solution of bromine (1 equivalent) in the same solvent is added dropwise to the piperonal solution at room temperature. The reaction is typically carried out in the presence of a catalyst, such as iron filings or iodine, to facilitate the substitution.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is poured into a large volume of cold water. The precipitated crude product is collected by vacuum filtration.
- **Purification:** The crude solid is then washed with a solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **6-Bromopiperonal**.

A specific example of this methodology, as described in the literature, reports a high yield for this conversion.

Logical Workflow for Historical Synthesis:

Caption: Workflow for the historical synthesis of **6-Bromopiperonal**.

## Modern Synthetic Applications: Intermediate in Drug Development

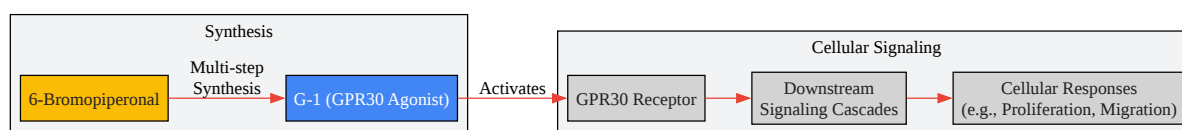
In contemporary organic synthesis, **6-Bromopiperonal** serves as a crucial building block for more complex molecules with potential therapeutic applications. For instance, it is a key intermediate in the synthesis of the GPR30-selective agonist, G-1.[3] GPR30, an orphan G protein-coupled receptor, is implicated in various physiological and pathological processes, making it an attractive target for drug discovery.

The synthesis of G-1 from **6-Bromopiperonal** typically involves a multi-step reaction sequence, often beginning with a Wittig or Horner-Wadsworth-Emmons reaction to extend the carbon chain at the aldehyde position, followed by further functional group manipulations and

cyclization reactions. The specific protocols are often proprietary or detailed within specialized medicinal chemistry literature.

#### Signaling Pathway Context:

The end product, G-1, derived from **6-Bromopiperonal**, activates the GPR30 signaling pathway. This pathway is known to be involved in various cellular processes, including cell proliferation, apoptosis, and migration.



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Caption: Role of **6-Bromopiperonal** as a precursor to a GPR30 agonist.

## Conclusion

From its early documentation in the comprehensive Beilstein Handbook to its pivotal role in the development of insecticide synergists, **6-Bromopiperonal** has a rich history in applied chemistry. Today, it continues to be a valuable and versatile intermediate for the synthesis of complex molecules in the pursuit of novel therapeutics. The experimental protocols and historical context provided in this guide offer a solid foundation for researchers and scientists working with this important chemical entity. Further exploration into historical chemical literature may yet uncover the very first documented synthesis, adding another layer to the story of this versatile molecule.

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